Product packaging for [(1R,2S,7S,8R,9S)-3,3,7-Trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol(Cat. No.:CAS No. 469-27-2)

[(1R,2S,7S,8R,9S)-3,3,7-Trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

Cat. No.: B109598
CAS No.: 469-27-2
M. Wt: 222.37 g/mol
InChI Key: VZJHQHUOVIDRCF-NTASLKFISA-N
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Description

Isolongifolol is a tricyclic sesquiterpenoid alcohol with the molecular formula C 15 H 26 O and a molecular weight of 222.37 g/mol . This complex, saturated alcohol features a rigid [5.4.0.0²,⁹]undecane skeleton, making it a compound of significant academic and research interest due to its intricate three-dimensional structure and multiple stereocenters . In research, Isolongifolol serves as a versatile starting material for chemical transformations. It undergoes microbial biotransformation using various fungi, such as Glomerella cingulata and Fusarium lini , to produce novel oxygenated derivatives like 9-hydroxyisolongifolol and 10-oxoisolongifolol . These metabolites are valuable for studying structure-activity relationships and for exploring new bioactive compounds. A key area of application is enzymology, where Isolongifolol and its derivatives have demonstrated potent biological activity. Specifically, transformed products like 10a-hydroxyisolongifolol act as potent, un-competitive inhibitors of butyrylcholinesterase (IC 50 13.6 µM, K i 15.0 µM), an enzyme target relevant in biochemical studies . Furthermore, related tricyclic sesquiterpenoid alcohols are known to be highly effective inhibitors of human UDP-glucuronosyltransferase (UGT) 2B7, suggesting Isolongifolol's potential as a lead structure for designing specific enzyme inhibitors . Attention : This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B109598 [(1R,2S,7S,8R,9S)-3,3,7-Trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol CAS No. 469-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

469-27-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

[(1R,2S,7S,8R,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

InChI

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12-,13+,15+/m1/s1

InChI Key

VZJHQHUOVIDRCF-NTASLKFISA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@H]2CO)(C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2CO)CC3)C)C

Synonyms

(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol;  Longifolyl Alcohol;  Hydroxyjunipene

Origin of Product

United States

Synthetic Methodologies and Precursor Studies of Isolongifolol

Chemical Synthesis Pathways

The chemical synthesis of isolongifolol predominantly relies on the structural rearrangement and functionalization of related sesquiterpenes.

Strategies from Longifolene (B8805489) and Isolongifolene (B72527) Precursors

The most common precursor for isolongifolol synthesis is longifolene, a naturally occurring tricyclic sesquiterpene. The general strategy involves the isomerization of longifolene to isolongifolene, which can then be converted to isolongifolol. Various acid-catalyzed methods have been developed to facilitate this initial isomerization step. csmcri.res.incsmcri.res.in Another approach involves the direct hydration of longifolene, which can yield isolongifolol among other products. google.com

Some synthetic routes reported in the literature include:

Acid-catalyzed hydration of longifolene using a mixture of acetic acid and sulfuric acid in dioxane. google.comsphinxsai.com

Rearrangement of longifolene to isolongifolene using bromoacetic acid. google.comsphinxsai.com

Treatment of longifolene with acid-treated silica (B1680970) gel or specific ion-exchange resins like Amberlyst-15. sphinxsai.comgoogleapis.com

Oxidation Reactions (e.g., with Potassium Permanganate (B83412), Chromium Trioxide)

Oxidation reactions are crucial for the conversion of precursors into isolongifolol or its intermediates. While not a direct method for producing isolongifolol from longifolene, oxidation is key in creating related ketones which can be further reduced. For instance, the oxidation of isolongifolene can lead to the formation of isolongifolenone.

Potassium Permanganate (KMnO4) : This strong oxidizing agent is capable of cleaving carbon-carbon double bonds. youtube.comorgsyn.org Under controlled conditions, it can be used to introduce oxygen functional groups into the terpene skeleton. The reaction conditions, such as temperature and pH, significantly influence the outcome of the oxidation. researchgate.net

Chromium Trioxide (CrO3) : Chromium-based reagents, including chromium trioxide, are effective for oxidizing alcohols to carbonyl compounds. wikipedia.orglibretexts.orgorganic-chemistry.org For example, the Jones oxidation, which uses a solution of chromium trioxide in aqueous sulfuric acid, can be employed to oxidize secondary alcohols to ketones. organic-chemistry.orgorgsyn.org While highly efficient, the toxicity of chromium(VI) compounds is a significant drawback. libretexts.orgorganic-chemistry.org

Isomerization Reactions (e.g., Longifolene to Isolongifolene via Wagner-Meerwein Rearrangement)

The isomerization of longifolene to isolongifolene is a cornerstone of isolongifolol synthesis. This transformation is a classic example of a Wagner-Meerwein rearrangement, which involves a series of carbocation-mediated 1,2-shifts of alkyl groups. wikipedia.org This skeletal rearrangement is typically initiated by an acid catalyst, which protonates the double bond in longifolene to generate a carbocation intermediate. Subsequent rearrangements lead to the thermodynamically more stable isolongifolene skeleton. magnusgroup.org The reaction is facile and can occur at low temperatures. wikipedia.org

The mechanism involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon atom. wikipedia.org In the context of terpenes, this type of rearrangement is also referred to as a Nametkin rearrangement when it involves the shift of methyl groups. wikipedia.org

Catalytic Systems and Reaction Conditions (e.g., Lewis Acids, Zinc Oxide, Cobalt Acetate (B1210297), Ultrasonic Irradiation, Solvent Polarity)

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of isolongifolol synthesis.

Lewis Acids : Lewis acids are frequently employed to catalyze the isomerization of longifolene. dicp.ac.cn They function by accepting an electron pair, which facilitates the formation of the crucial carbocation intermediate. dicp.ac.cnnih.gov Solid acid catalysts are gaining favor as they are often more environmentally friendly, separable, and reusable compared to traditional liquid acids like sulfuric acid. csmcri.res.incsmcri.res.in

Catalytic Systems : A variety of catalytic systems have been investigated. For instance, montmorillonite clay K10 has been shown to effectively catalyze the isomerization of longifolene to isolongifolene with high selectivity and conversion rates. googleapis.com

Ultrasonic Irradiation : The use of ultrasonic irradiation is an emerging green chemistry technique that can accelerate reaction rates and improve yields in organic synthesis. mdpi.comeurekaselect.comsciforum.net The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which can enhance mass transfer and promote the chemical reaction. sciforum.netmdpi.com This method has been applied to various organic reactions, demonstrating its potential to improve the efficiency of isolongifolol synthesis. nih.gov

Yield Optimization Techniques

Optimizing the yield of isolongifolol is a primary goal for industrial applications. Key strategies include:

Catalyst Selection : The development of highly active and selective catalysts is crucial. Solid acid catalysts, for example, have been shown to achieve high conversion of longifolene (90-95%) with nearly 100% selectivity for isolongifolene in a single, solvent-free step. csmcri.res.incsmcri.res.in

Reaction Parameter Control : Careful control of reaction parameters such as temperature, reaction time, and catalyst loading is essential for maximizing the yield and minimizing the formation of byproducts. googleapis.com For example, in one study, the conversion of longifolene reached 84-86% with 100% selectivity after 2 to 6 hours at 160°C using a specific solid acid catalyst. google.com

Process Intensification : Techniques like ultrasonic irradiation can intensify the reaction process, leading to shorter reaction times and potentially higher yields. mdpi.commdpi.com

Table 1: Comparison of Catalytic Systems for Isolongifolene Synthesis from Longifolene

Catalyst SystemReaction ConditionsConversion of Longifolene (%)Selectivity for Isolongifolene (%)Reference
Solid Acid CatalystSingle step, solvent-free90-95~100 csmcri.res.incsmcri.res.in
Montmorillonite Clay K10120°C>90100 googleapis.com
Bromoacetic AcidNot specifiedNot specifiedNot specified google.comsphinxsai.com
Acetic Acid/Sulfuric Acid in Dioxane22-24°C for 60h, then 52°C for 10hNot specified (product mixture)~66 (in the dried product) google.com
Nano-crystalline Sulfated Zirconia160°C, 2-6h84-86100 google.comgoogleapis.com

This table is interactive. Click on the headers to sort the data.

Biosynthesis and Microbial Production Strategies

While chemical synthesis is the dominant route for producing isolongifolol, there is growing interest in biosynthetic and microbial production methods as more sustainable alternatives.

The biosynthesis of terpenes in nature starts from linear precursors like farnesyl pyrophosphate. researchgate.net Enzymes then catalyze complex cyclization and rearrangement cascades to form diverse terpene skeletons. researchgate.net While the direct biosynthesis of isolongifolene has not been extensively detailed, it is known that longifolene can be produced by enzymes from farnesyl pyrophosphate. researchgate.net Given the facile acid-catalyzed rearrangement of longifolene to isolongifolene, it is plausible that similar enzymatic transformations could exist or be engineered.

Microbial transformation offers a promising avenue for producing functionalized terpenes. orientjchem.org Microorganisms can introduce hydroxyl groups into terpene skeletons with high regio- and stereo-selectivity, a process that can be challenging to achieve through chemical means. orientjchem.org For example, the fungus Cunninghamella elegans has been shown to hydroxylate (-)-alloisolongifolene, a structural analog of longifolene, to produce novel hydroxylated metabolites. orientjchem.org This demonstrates the potential of using microbial systems to produce derivatives of isolongifolene, which could be valuable in their own right or serve as intermediates for further chemical synthesis.

Engineering Microbial Strains for Precursor Production (e.g., Escherichia coli for Longifolene via Mevalonate Pathway)

The microbial production of longifolene, a key precursor for isolongifolol, represents a promising alternative to its extraction from plant sources like pine resins. nih.govresearchgate.net Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for achieving high-level production of this valuable sesquiterpene. nih.gov A common strategy involves the introduction of a heterologous mevalonate (MVA) pathway into E. coli, which naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis. researchgate.netresearchgate.net

E. coli's native MEP pathway is tightly regulated, which can limit the supply of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net The introduction of the exogenous MVA pathway from organisms like Saccharomyces cerevisiae has been shown to be an effective strategy to increase the precursor pool for terpenoid synthesis. nih.govbohrium.com This engineered pathway converts acetyl-CoA into IPP and DMAPP, providing a more direct and often more efficient route for terpenoid production. researchgate.netnih.gov

Research has demonstrated that engineering E. coli with a codon-optimized longifolene synthase from Picea abies (Norway spruce) enables the conversion of the central metabolite farnesyl pyrophosphate (FPP) into longifolene. nih.govresearchgate.net To further boost production, the metabolic flux towards FPP is often enhanced by co-expressing different FPP synthases. nih.govresearchgate.net Combining the expression of the longifolene synthase with the introduction of the exogenous MVA pathway has resulted in significant increases in longifolene titers. nih.govresearchgate.net Under optimized fed-batch fermentation conditions, these metabolically engineered E. coli strains have been reported to produce substantial quantities of longifolene. nih.govresearchgate.net

Production of Longifolene in Engineered E. coli
Engineering StrategyHost StrainKey Genes/Pathways IntroducedProduction Titer (Shake Flask)Production Titer (Fed-batch Bioreactor)Reference
Heterologous expression of longifolene synthase and FPP synthase enhancementE. coliPicea abies longifolene synthase (lgfS), FPP synthase (ispA)Not specifiedNot specified nih.govresearchgate.net
Introduction of exogenous mevalonate pathwayE. colilgfS, ispA, Mevalonate (MVA) pathway2.64 mg/L382 mg/L nih.govresearchgate.net

Biocatalytic Approaches for Regio- and Stereoselective Synthesis

Biocatalysis offers a powerful tool for the synthesis of complex molecules like isolongifolol and its derivatives, providing high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. orientjchem.orgnih.gov This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical transformations on a substrate. nih.gov The insertion of functional groups, such as hydroxyl groups, at specific positions on a terpenoid skeleton is a hallmark of biocatalytic reactions, driven by the precise three-dimensional structure of enzyme active sites. orientjchem.org

For sesquiterpenes, biocatalytic hydroxylation is of particular importance for creating new, valuable compounds. orientjchem.org The regio- and stereospecific nature of these enzymatic reactions allows for the controlled modification of complex bridged tricyclic skeletons. orientjchem.orgorientjchem.org For instance, dual-enzyme cascade systems can be designed for the asymmetric functionalization of alkenes, a common moiety in terpenoid precursors. nih.gov Such cascades can combine reactions like epoxidation and subsequent regioselective ring-opening to yield chiral products with high enantiomeric purity. nih.gov This level of control is crucial for synthesizing specific isomers of functionalized molecules like hydroxylated isolongifolol derivatives. nih.gov

Enzymatic Pathways (e.g., Monooxygenases)

Enzymes are the catalysts that drive biocatalytic transformations. In the context of producing isolongifolol derivatives, oxygenases play a critical role. Monooxygenases are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate, often resulting in hydroxylation or epoxidation reactions. mdpi.com These reactions are fundamental for the functionalization of the relatively inert hydrocarbon skeleton of sesquiterpenes. orientjchem.org

The enzymatic dearomatization of cyclic compounds, a process analogous to the functionalization of terpene rings, highlights the capabilities of these enzymes. Monooxygenases can catalyze epoxidation to yield reactive arene oxides, which can then be further transformed. mdpi.com For example, a styrene monooxygenase can be used for the asymmetric epoxidation of alkenes, which is a key step in creating chiral centers. nih.gov This enzymatic capability is directly applicable to the modification of longifolene or isolongifolol to produce specific hydroxylated or epoxidized derivatives. The high selectivity of these enzymes circumvents the need for protecting groups and often proceeds under mild reaction conditions, making it an environmentally benign synthetic strategy. orientjchem.org

Fungal and Bacterial Biotransformation for Isolongifolol Production (e.g., Glomerella cingulata, Fusarium lini)

The biotransformation of sesquiterpenes using whole-cell fungal and bacterial cultures is a well-established method for producing novel, functionalized derivatives. nih.govnih.gov Various fungi have been shown to effectively transform isolongifolol and related compounds into more polar, oxygenated metabolites. nih.govresearchgate.netresearchgate.net

The plant pathogenic fungus Glomerella cingulata has been used as a biocatalyst for the transformation of sesquiterpene alcohols. nih.govnih.gov When (-)-isolongifolol (B75120) was used as a substrate, G. cingulata converted it into two hydroxylated products: (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol. nih.gov This demonstrates the fungus's ability to perform regioselective hydroxylation on the isolongifolol skeleton.

Similarly, the fungus Fusarium lini has been employed for the biotransformation of (-)-isolongifolol, yielding polar, oxygenated metabolites such as 10-oxoisolongifolol, 10α-hydroxyisolongifolol, and 9α-hydroxyisolongifolol. researchgate.netresearchgate.net Other fungi, such as Cunninghamella elegans, have been shown to hydroxylate related sesquiterpenes like (-)-alloisolongifolene, producing new hydroxylated metabolites. orientjchem.orgorientjchem.org These transformations highlight the diverse catalytic capabilities within different fungal species, offering a range of potential products from a single precursor. Bacterial biotransformation, while less detailed in the context of isolongifolol specifically, is also a viable approach, with bacteria like Rhodococcus rhodochrous known to metabolize other terpenoids. mdpi.com

Fungal Biotransformation of Isolongifolol and Related Compounds
MicroorganismSubstrateProduct(s)Transformation TypeReference
Glomerella cingulata(-)-Isolongifolol(-)-(3R)-3-hydroxy-isolongifolol, (-)-(9R)-9-hydroxy-isolongifololHydroxylation nih.gov
Fusarium lini(-)-Isolongifolol10-oxoisolongifolol, 10α-hydroxyisolongifolol, 9α-hydroxyisolongifololOxidation/Hydroxylation researchgate.netresearchgate.net
Glomerella cingulata(+)-Cycloisolongifolol(+)-DehydrocycloisolongifoleneDehydration nih.gov
Cunninghamella elegans(-)-Alloisolongifolene3α-hydroxyalloisolongifolol, 13-hydroxyalloisolongifololHydroxylation orientjchem.orgorientjchem.org

Chemical Modifications and Derivatization Research

Synthetic Derivatization Strategies

A variety of synthetic strategies have been developed to create a diverse range of isolongifolol derivatives. These methods involve reactions targeting the hydroxyl group and the methanoazulene skeleton.

Oxidation Reactions to Hydroxy Derivatives

Oxidation of isolongifolol can yield various hydroxy derivatives. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide are used for this purpose. evitachem.com The reaction conditions can be controlled to achieve different levels of oxidation. For instance, enzymatic oxidation offers a high degree of stereospecificity, preserving the chiral centers of the molecule.

Reduction of Hydroxyl Group to Corresponding Hydrocarbons

The hydroxyl group of isolongifolol can be reduced to the corresponding hydrocarbon. This transformation is typically achieved using reducing agents such as lithium aluminum hydride, which can convert isolongifolol into various alcohol derivatives. evitachem.com

Substitution Reactions on the Methanoazulene Skeleton

Substitution reactions on the methanoazulene skeleton of isolongifolol allow for the introduction of different functional groups. Halogenation is one such example of a substitution reaction that can be performed on the molecule. evitachem.com

Acetylation Reactions to Ester Derivatives (e.g., Isolongifolol Acetate)

Acetylation of the hydroxyl group in isolongifolol leads to the formation of ester derivatives, with isolongifolol acetate (B1210297) being a notable example. ijrar.org This reaction is a common strategy in organic synthesis to modify the properties of a molecule. taylorandfrancis.com The process typically involves reacting the alcohol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. taylorandfrancis.com In a study on the chemical modification of Eucalyptus globulus oil, (-)-Isolongifolol (B75120) acetate was identified as one of the products formed through acetylation reactions. ijrar.org

Synthesis of Diverse Analogues (e.g., Alcohols, Amines, Chlorohydrins, Carboxylic Acids, Phosphonic Acids, Esters)

A significant effort has been made to synthesize a wide array of isolongifolol analogues to explore their biological activities. ontosight.ai One study reported the synthesis of a comprehensive set of 48 derivatives, which included homochiral and diastereomeric alcohols, amines, chlorohydrins, carboxylic acids, phosphonic acids, and their corresponding esters. acs.orgresearchgate.net The absolute configuration of these epimeric compounds was confirmed using 2D NMR experiments and crystallographic data. acs.orgresearchgate.net

Biotransformation-Mediated Derivatization

Biotransformation has emerged as a powerful and sustainable tool for the derivatization of isolongifolol, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical synthesis. orientjchem.org This method utilizes the enzymatic machinery of microorganisms, such as fungi, to introduce functional groups at specific positions on the isolongifolol scaffold. orientjchem.orgorientjchem.org

Research has demonstrated the successful biotransformation of (-)-isolongifolol using various fungal strains. For instance, incubation with Fusarium lini resulted in the production of three new oxygenated metabolites: 10-oxoisolongifolol, 10α-hydroxyisolongifolol, and 9α-hydroxyisolongifolol. nih.govoaepublish.com Similarly, the fungus Aspergillus niger was also found to produce 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol from (-)-isolongifolol. researchgate.netnih.gov Another study reported the conversion of (-)-isolongifolol to (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol by the plant pathogenic fungus Glomerella cingulata. researchgate.net

The biotransformation of (-)-alloisolongifolene, a structural analogue of longifolene (B8805489), by Cunninghamella elegans has also been investigated. This process yielded two new metabolites, 3α-hydroxyalloisolongifolol and 13-hydroxyalloisolongifolol, through hydroxylation and hydration of the double bond. orientjchem.orgorientjchem.org

These microbially transformed products have shown interesting biological activities. For example, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, obtained from the biotransformation of (-)-isolongifolol, exhibited inhibitory activity against the butyrylcholinesterase enzyme. nih.gov

Microbial Transformations Leading to Novel Oxygenated Derivatives

Research into the biotransformation of (-)-isolongifolol has demonstrated the utility of fungal catalysts in generating new, structurally complex molecules. A notable example is the transformation of (-)-isolongifolol (1) using the fungus Fusarium lini. researchgate.netnih.gov This process, conducted through a standard two-stage fermentation technique, results in the formation of polar oxygenated metabolites that are not easily produced through conventional chemical synthesis. researchgate.netnih.gov

The incubation of (-)-isolongifolol with Fusarium lini afforded three new derivatives:

10-oxoisolongifolol (2)

10α-hydroxyisolongifolol (3)

9α-hydroxyisolongifolol (4) researchgate.netnih.govresearchgate.net

These compounds represent the addition of oxygen-containing functional groups—a ketone and two hydroxyl groups—at different positions on the isolongifolol backbone. researchgate.nettandfonline.com The structures of these novel metabolites were rigorously identified and confirmed using advanced spectroscopic methods and, in some cases, single-crystal X-ray diffraction analysis. nih.gov Further studies have shown that other fungi, such as Aspergillus niger, are also capable of producing metabolites 10α-hydroxyisolongifolol (3) and 9α-hydroxyisolongifolol (4) from the same precursor. researchgate.netnih.gov

The biotransformation of (-)-isolongifolol by Fusarium lini yielded the products in varying amounts. The reported yields for the isolated metabolites were 22% for 9α-hydroxyisolongifolol, 16% for 10α-hydroxyisolongifolol, and 1.2% for 10-oxoisolongifolol. researchgate.netoaepublish.com

Regio- and Stereoselective Nature of Biotransformations

A key advantage of microbial transformations is their high degree of regio- and stereoselectivity, a feature prominently observed in the modification of isolongifolol. orientjchem.orgresearchgate.net Fungal enzyme systems, particularly cytochrome P450 monooxygenases, can catalyze reactions at specific, often non-activated, carbon atoms within a complex molecule. orientjchem.orgnih.gov This precision is difficult to achieve with standard chemical reagents, which often lack the ability to differentiate between similar sites on a substrate. tandfonline.comorientjchem.org

In the case of (-)-isolongifolol's transformation by Fusarium lini, the fungus demonstrates a clear preference for introducing hydroxyl groups at the C-9 and C-10 positions, and specifically with an alpha (α) stereochemistry. researchgate.netnih.govtandfonline.com This regio- and stereospecific hydroxylation highlights the controlled manner in which the fungal enzymes interact with the isolongifolol substrate. orientjchem.orgresearchgate.net Such selective transformations are of significant interest in medicinal and organic chemistry as they allow for the targeted synthesis of derivatives with potentially new or enhanced biological activities. tandfonline.comnih.gov The ability to produce specific stereoisomers is crucial, as the biological function of a molecule is often highly dependent on its three-dimensional structure. researchgate.net

Evaluation of Biotransformed Product Profiles

The evaluation of the products resulting from the microbial transformation of (-)-isolongifolol has led to the identification of new compounds with potential bioactivity. researchgate.netoaepublish.com Following the fermentation of (-)-isolongifolol with Fusarium lini, the resulting metabolites were isolated and their chemical structures were elucidated. nih.govresearchgate.net

A significant finding from the evaluation of these new derivatives was their inhibitory activity against the enzyme butyrylcholinesterase (BChE). researchgate.netnih.gov Both 10α-hydroxyisolongifolol (3) and 9α-hydroxyisolongifolol (4) were found to inhibit this enzyme in a concentration-dependent fashion. researchgate.net Specifically, 10α-hydroxyisolongifolol exhibited notable inhibitory activity with an IC₅₀ value of 13.6 µM. researchgate.netnih.gov 9α-hydroxyisolongifolol was a less potent inhibitor, with an IC₅₀ value of 299.5 µM. researchgate.netnih.gov Further investigation revealed that 10α-hydroxyisolongifolol acts as an uncompetitive inhibitor of butyrylcholinesterase, with a Ki value of 15.0 µM. nih.gov The introduction of the hydroxyl group at the C-10 position in an alpha orientation appears to be a key factor in conferring this inhibitory potential. oaepublish.com

This research demonstrates how biotransformation can be a valuable tool not only for creating chemical diversity from a parent compound like isolongifolol but also for producing derivatives with specific and potentially useful biological functions. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies

Qualitative and Quantitative SAR Analyses

Detailed SAR studies have been conducted on Isolongifolol and its derivatives to understand the molecular features governing their biological effects, especially as inhibitors of human UDP-glucuronosyltransferase (UGT) 2B7. nih.gov This enzyme is significant in drug metabolism, and finding selective inhibitors is a key area of research. helsinki.fi

A study involving 76 derivatives of longifolol and its epimer, Isolongifolol, utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) methods to build predictive models. nih.govresearchgate.net Specifically, a Comparative Molecular Similarity Analysis (CoMSIA) was developed. nih.gov The results of this quantitative analysis indicated that the formation of the enzyme-inhibitor complex was primarily controlled by spatially directed hydrophobic interactions. nih.gov Furthermore, the models revealed that the rate of glucuronidation—the enzymatic reaction catalyzed by UGT2B7—was heavily influenced by the steric bulk of substituents located near the nucleophilic hydroxyl group. nih.gov These findings allow for a rational design approach, turning high-affinity substrates into potent and specific inhibitors by modifying their structure. nih.govhelsinki.fi

Influence of Molecular Structure, Functionality, and Steric Features on Biological Activity

The presence and position of the hydroxyl (-OH) group is a critical functional feature. While the hydrocarbon body anchors the molecule to the enzyme, the hydroxyl group acts as the reactive site for processes like glucuronidation. nih.govnih.gov However, the accessibility of this group is paramount. Studies have shown that introducing bulky substituents, such as isopropyl, tert-butyl, or phenyl groups, in close proximity to the hydroxyl group creates significant steric hindrance. nih.gov This steric bulk can effectively prevent the glucuronidation reaction from occurring. As a result, the molecule is transformed from a substrate that the enzyme can process into a potent inhibitor that blocks the enzyme's active site. nih.gov For instance, a phenyl-substituted derivative of Isolongifolol was found to be a highly selective and potent inhibitor of UGT2B7, a property attributed to the steric hindrance from the bulky phenyl group. acs.orgnih.gov

Stereochemical Control in Enzymatic Interactions

Stereochemistry—the specific three-dimensional arrangement of atoms in a molecule—plays a decisive role in the enzymatic interactions of Isolongifolol. researchgate.net The rate of enzymatic reactions is significantly controlled by stereochemical and steric factors. nih.govresearchgate.net

Comparison with Analogous Sesquiterpene Alcohols (e.g., Longifolol, Isolongifoliol)

When compared to other analogous tricyclic sesquiterpene alcohols, Isolongifolol stands out for its potent biological activity, particularly as an inhibitor of UGT2B7. nih.gov Isolongifolol and its stereoisomer, longifolol, share similar structural features but differ in their stereochemistry.

An analysis of several epimeric pairs of sesquiterpenoid alcohols revealed significant differences in their ability to inhibit UGT2B7. Longifolol and Isolongifolol were the most potent inhibitors among the compounds tested, displaying nearly identical competitive inhibition constants (Kic). nih.gov Their affinity for the enzyme was substantially higher than that of other sesquiterpenoid alcohols like cedrol/epicedrol and globulol/epiglobulol, demonstrating that the specific methanoazulene skeleton of Isolongifolol and longifolol is particularly well-suited for interacting with the UGT2B7 binding site. nih.gov

CompoundCompetitive Inhibition Constant (Kic) against UGT2B7
Isolongifolol26 nM
Longifolol23 nM
Cedrol0.15 µM
Epicedrol0.21 µM
Globulol5.4 µM
Epiglobulol4.0 µM
nih.gov

This table illustrates the superior inhibitory potency of Isolongifolol and Longifolol compared to other related sesquiterpene alcohols.

Role of Specific Functional Groups and Stereochemistry

Hydrocarbon Scaffold : The rigid, bulky tricyclic structure of Isolongifolol is responsible for its high affinity for the enzyme's binding pocket. This interaction is presumed to be driven by non-specific hydrophobic forces. nih.gov

Hydroxyl (-OH) Group : This functional group is the nucleophilic site that undergoes glucuronidation. nih.govhelsinki.fi Its specific spatial orientation (stereochemistry) is critical and directly controls the rate of this enzymatic reaction. nih.gov

The combination of these features makes Isolongifolol a high-affinity substrate for UGT2B7. helsinki.fi However, SAR studies have shown that by strategically modifying the structure, this activity can be altered. Introducing bulky functional groups near the hydroxyl group can block its access to the catalytic site of the enzyme due to steric hindrance, thereby converting the molecule from a substrate into a potent and selective inhibitor. nih.govacs.org For example, a phenyl-substituted Isolongifolol derivative with a competitive inhibition constant of 18 nM proved to be a highly selective UGT2B7 inhibitor that was not subject to glucuronidation itself. acs.orgnih.gov

Structural FeatureRole in Biological Activity (UGT2B7 Inhibition)Reference
Tricyclic Hydrocarbon ScaffoldProvides high-affinity binding to the enzyme via hydrophobic interactions. nih.gov
Hydroxyl (-OH) GroupActs as the nucleophilic site for glucuronidation; its spatial position controls the reaction rate. nih.govnih.gov
StereochemistryControls the precise orientation of the hydroxyl group, determining the efficiency of the enzymatic reaction. helsinki.finih.gov
Bulky Substituents (e.g., Phenyl)Create steric hindrance around the hydroxyl group, preventing glucuronidation and converting the molecule into a potent inhibitor. nih.govacs.org

Mechanistic and Biochemical Research on Isolongifolol and Its Derivatives in Vitro

Enzyme Inhibition Studies

In vitro studies have been crucial in elucidating the biochemical interactions of isolongifolol and its synthetic derivatives with various enzymes. This research has unveiled specific inhibitory activities against key enzymes involved in inflammation, drug metabolism, and neurological processes.

Research into the anti-inflammatory potential of isolongifolol has involved examining its effects on cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). nih.govmdpi.com An essential oil from Teucrium pruinosum, containing (-)-Isolongifolol (B75120), methyl ether as one of its constituents, demonstrated selective inhibitory activity against the COX-2 enzyme. nih.gov The calculated half-maximal inhibitory concentration (IC₅₀) for COX-2 was 0.103 µg/ml, indicating higher potency compared to its effect on the COX-1 enzyme, which had an IC₅₀ of 0.208 µg/ml. nih.gov

The inhibition of COX enzymes directly impacts the production of downstream inflammatory mediators like Prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov The study on T. pruinosum essential oil confirmed that its inhibitory action on COX enzymes led to a corresponding inhibition of PGE2 production. nih.gov This assay is based on the competition between prostaglandins produced by the enzyme and a prostaglandin tracer for a limited amount of antibody, allowing for the quantification of enzyme inhibition. nih.gov

Table 1: COX Enzyme Inhibition by Teucrium pruinosum Essential Oil Containing Isolongifolol Methyl Ether

Enzyme IC₅₀ (µg/ml)
COX-1 0.208 nih.gov
COX-2 0.103 nih.gov

Derivatives of isolongifolol have been identified as potent and highly selective inhibitors of UDP-glucuronosyltransferase (UGT) 2B7, a key enzyme in the metabolism of various drugs and endogenous compounds. acs.orgnih.govzendy.iomdpi.com A study involving a set of 48 synthesized derivatives of the tricyclic sesquiterpenol alcohol isolongifolol found several potent inhibitors of human UGT2B7. acs.orgnih.gov

Notably, a phenyl-substituted secondary alcohol derivative (compound 26b) emerged as the most effective inhibitor in its series, displaying a competitive inhibition constant (Ki) of 18 nM. acs.orgnih.gov This derivative's inhibitory activity was highly selective for the UGT2B7 isoform, with a true selectivity of over 1000-fold when tested against 14 other UGT isoforms from subfamilies 1A and 2B. acs.orgnih.gov The high steric hindrance from its bulky phenyl group is presumed to prevent it from being glucuronidated itself, enhancing its inhibitory function. acs.org In a related study on 76 derivatives of longifolol and isolongifolol, certain epimeric derivatives displayed IC₅₀ values as low as 4.6 nM against UGT2B7. zendy.io

Table 2: UGT2B7 Inhibition by Isolongifolol Derivatives

Derivative Type Inhibition Constant (Ki) IC₅₀ Selectivity Mode of Inhibition
Phenyl-substituted secondary alcohol acs.orgnih.gov 18 nM - >1000-fold vs other UGTs Competitive
Epimeric longifolol/isolongifolol zendy.io - As low as 4.6 nM - -

Derivatives of isolongifolol have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative disorders. researchgate.netoaepublish.comtwas.org Through microbial transformation, (-)-isolongifolol was converted into new oxygenated derivatives. oaepublish.com The biotransformation of (-)-isolongifolol with the fungus Fusarium lini yielded metabolites, two of which demonstrated inhibitory activity against BChE. researchgate.netoaepublish.com

Specifically, 10α-hydroxyisolongifolol was identified as an effective BChE inhibitor with an IC₅₀ value of 13.6 μM. researchgate.netoaepublish.com In contrast, another metabolite, 9α-hydroxyisolongifolol, showed significantly weaker activity with an IC₅₀ of 299.5 μM. researchgate.netoaepublish.com Further kinetic analysis revealed that 10α-hydroxyisolongifolol acts as an un-competitive inhibitor of BChE, with a Ki value of 15.0 μM. researchgate.net

Table 3: Butyrylcholinesterase (BChE) Inhibition by Isolongifolol Metabolites

Metabolite IC₅₀ (µM) Ki (µM) Mode of Inhibition
10α-hydroxyisolongifolol 13.6 researchgate.netoaepublish.com 15.0 researchgate.net Un-competitive researchgate.net
9α-hydroxyisolongifolol 299.5 researchgate.netoaepublish.com - -

The potential of isolongifolol derivatives extends to the inhibition of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. oaepublish.com Microbial transformation of (+)-isolongifolen-4-one using Aspergillus niger and Fusarium lini produced derivatives that were identified as potent inhibitors of tyrosinase. oaepublish.com Two of these transformed products exhibited significantly enhanced inhibitory activity compared to the parent substrate, which had an IC₅₀ value of 51.91 ± 0.0245 μM. oaepublish.com The metabolites showed IC₅₀ values of 9.64 ± 0.0008 μM and 6.68 ± 0.0096 μM, establishing them as potent tyrosinase inhibitors. oaepublish.com

Table 4: Tyrosinase Inhibition by (+)-Isolongifolen-4-one and its Derivatives

Compound IC₅₀ (µM)
(+)-Isolongifolen-4-one (substrate) 51.91 ± 0.0245 oaepublish.com
Metabolite 1 9.64 ± 0.0008 oaepublish.com
Metabolite 2 6.68 ± 0.0096 oaepublish.com

Molecular Interactions and Target Binding

Computational methods have been instrumental in understanding the structure-activity relationships (SAR) and binding mechanisms of isolongifolol derivatives with their enzyme targets. zendy.ioresearchgate.net For the potent and selective UGT2B7 inhibitors derived from isolongifolol, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed using Comparative Molecular Similarity Analysis (CoMSIA). zendy.io This computational study provided insight into the SAR, revealing that the formation of the enzyme-inhibitor complex was predominantly governed by spatially directed hydrophobic interactions. zendy.io

Similarly, molecular docking studies were employed to investigate the interaction between the butyrylcholinesterase-inhibiting metabolites of (-)-isolongifolol and the enzyme's active site. researchgate.net These computational analyses helped to determine the possible binding sites and interactions of the active metabolites, providing a molecular basis for their observed inhibitory activity. researchgate.net In another study, isolongifolol, acetate (B1210297) was identified as a potential inhibitor of epidermal growth factor receptors through computational analysis. ekb.eg These in silico approaches are valuable for rational drug design, allowing for the prediction of binding affinities and the optimization of inhibitor structures. zendy.ionih.gov

Analytical Methodologies in Isolongifolol Research

Chromatographic Techniques

Chromatography is fundamental in separating isolongifolol from other compounds, often within intricate natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like isolongifolol. scioninstruments.comspectroinlets.comthermofisher.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components within a sample. scioninstruments.comthermofisher.com In the context of isolongifolol research, GC-MS is instrumental in analyzing essential oils and other complex mixtures to determine the presence and concentration of this specific sesquiterpenoid.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized compounds through a capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase. scioninstruments.com The time it takes for a compound to travel through the column, known as the retention time, is a key characteristic used for identification.

Once separated by the GC, the individual compounds enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), and fragmented. The resulting ions are then separated based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum for each compound. gifu-u.ac.jp This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.govnih.gov

Several studies have utilized GC-MS to identify isolongifolol in various plant extracts. For instance, it has been identified as a component in the essential oil of Bryophyllum pinnatum stem (13.07%), Parthenium hysterophorus (1.32-2.73%), and Vetiver root oil (0.14%). gsconlinepress.comagriculturejournal.orgphytojournal.com It has also been detected in methanolic extracts of Adhatoda vasica and as a key indicator for the quality of agarwood essential oil. ikm.org.myabap.co.in

The quantitative analysis of isolongifolol is also achieved using GC-MS, where the area of the chromatographic peak is proportional to the amount of the compound present. This allows for the precise determination of its concentration in a given sample.

Table 1: GC-MS Data for Isolongifolol

ParameterValueReference
Molecular FormulaC₁₅H₂₆O phytojournal.com
Molecular Weight222.37 g/mol nih.govphytojournal.com
Kovats Retention Index (Standard non-polar)1712 nih.gov
Kovats Retention Index (Semi-standard non-polar)1695, 1781.2 nih.gov
Major Mass Spectrum Peaks (m/z)109 (Top Peak) nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used to monitor the progress of chemical reactions, such as the synthesis or modification of isolongifolol. libretexts.orgsigmaaldrich.com It allows for the qualitative assessment of a reaction mixture, providing a quick snapshot of the presence of starting materials, intermediates, and products.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) on an inert backing. york.ac.uk The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

By comparing the spots of the reaction mixture with spots of the starting material, chemists can determine if the reactant has been consumed and if new products have formed. rochester.edu The use of a co-spot, where the reaction mixture is spotted directly on top of the starting material, is a common practice to confirm the identity of the reactant spot. rochester.edu Visualization of the separated spots is often achieved using a UV lamp, as many organic compounds quench fluorescence, or by staining the plate with a chemical reagent. york.ac.uk

In the context of isolongifolol research, TLC is an invaluable tool for optimizing reaction conditions. For example, in syntheses involving the isomerization of longifolene (B8805489) derivatives to produce isolongifolol, TLC can be used to monitor the reaction kinetics and help optimize factors like temperature and catalysts to maximize the yield.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of isolongifolol, providing information about its molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: gHSQC, gNOESY) for Structural Elucidation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. libretexts.orgmdpi.comweebly.com It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation and stereochemical assignment of complex molecules like isolongifolol. researchgate.net

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). emerypharma.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

For more complex structures like isolongifolol, 2D NMR experiments are essential to establish the precise connectivity of atoms. researchgate.net These experiments correlate signals from different nuclei, providing a more detailed structural map.

Gradient Heteronuclear Single Quantum Correlation (gHSQC): This 2D NMR experiment identifies which protons are directly attached to which carbon atoms. nih.govacs.orgmsu.edu It correlates the ¹H and ¹³C spectra, showing a cross-peak for each C-H bond. This is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.com

Gradient Nuclear Overhauser Enhancement Spectroscopy (gNOESY): This experiment is used to determine the spatial proximity of protons within a molecule. nih.govacs.org It detects through-space interactions (Nuclear Overhauser Effect or NOE) between protons that are close to each other, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and conformation of the molecule. The assignment of the absolute configuration of isolongifolol derivatives has been achieved using gNOESY in conjunction with gHSQC experiments. nih.govacs.org

Table 2: Key NMR Techniques for Isolongifolol Analysis

NMR ExperimentInformation ProvidedApplication in Isolongifolol Research
1D ¹H NMR Proton chemical shifts, integration (proton count), and coupling constants.Identifies the different proton environments in the molecule.
1D ¹³C NMR Carbon chemical shifts.Identifies the number and types of carbon atoms.
2D gHSQC Correlation between directly bonded protons and carbons.Assigns carbon signals and confirms C-H connectivity. nih.govacs.org
2D gNOESY Correlation between protons that are close in space.Determines stereochemistry and molecular conformation. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgstudymind.co.uk It works by measuring the absorption of infrared radiation by a sample at different frequencies. studymind.co.uk When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum.

Each type of bond (e.g., C-O, O-H, C-H) vibrates at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the molecule's functional groups. libretexts.orgspecac.com For isolongifolol, which is an alcohol, a key feature in its IR spectrum is the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. utdallas.edu

In a study on the biotransformation of a related compound, (-)-alloisolongifolene, the appearance of a hydroxyl group was confirmed by an IR absorption at 3524 cm⁻¹. orientjchem.org The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, is another characteristic peak for alcohols like isolongifolol.

Table 3: Characteristic IR Absorption Frequencies for Isolongifolol

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)Reference
AlcoholO-H Stretch3200 - 3600 (broad) specac.com
AlcoholC-O Stretch~1050
AlkaneC-H Stretch2850 - 3000 utdallas.edu

Mass Spectrometry (MS, HR-MS, FAB-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. pdvpmtasgaon.edu.in It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. gifu-u.ac.jp

In mass spectrometry, a sample is first ionized, and the resulting molecular ion (M⁺) and its fragments are accelerated and separated by a mass analyzer. The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak corresponding to the intact ionized molecule gives the molecular weight of the compound. For isolongifolol (C₁₅H₂₆O), the molecular ion peak would be observed at an m/z corresponding to its molecular weight of 222.37.

High-Resolution Mass Spectrometry (HR-MS): This technique measures the m/z values with very high accuracy (typically to four or five decimal places). slideshare.net This precision allows for the determination of the exact elemental composition of a molecule. For example, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) was used to confirm the molecular formula of a biotransformed product of a related sesquiterpene as C₁₅H₂₆O₂. orientjchem.org

Fast Atom Bombardment (FAB-MS): This is a "soft" ionization technique that causes less fragmentation than electron ionization. It is particularly useful for determining the molecular weight of less volatile or thermally unstable compounds. slideshare.net While less common for a volatile compound like isolongifolol, it can be a valuable tool in the analysis of its derivatives.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The way the molecule breaks apart upon ionization is characteristic of its structure, and analyzing these fragments can help in its identification.

Applications in Chemical Synthesis and Research

Precursor for Complex Organic Molecules

The intricate three-dimensional architecture of isolongifolol serves as a valuable scaffold for the construction of elaborate molecular structures. evitachem.com Its inherent stereochemistry is a crucial feature that chemists exploit to achieve high levels of stereoselectivity in their synthetic endeavors. The synthesis of various complex molecules often begins with the modification of isolongifolol's functional groups or the cleavage of its ring system to introduce new functionalities.

One of the notable applications of isolongifolol as a precursor is in the total synthesis of other natural products. For instance, the structural framework of isolongifolol is closely related to that of longifolene (B8805489), another well-known sesquiterpene, and its derivatives. acs.orgacs.org Synthetic strategies have been devised to convert isolongifolol into these related compounds, providing access to molecules that may be difficult to obtain from natural sources.

Furthermore, the reactivity of the hydroxyl group and the carbon skeleton of isolongifolol allows for a variety of chemical transformations, including oxidation, reduction, and rearrangement reactions. evitachem.com These reactions pave the way for the creation of diverse molecular frameworks that are of interest in medicinal chemistry and materials science. The ability to generate structurally complex and diverse molecules from a readily available natural product underscores the importance of isolongifolol as a key building block in organic synthesis. abap.co.in

Development of Novel Derivatives with Modified Biological Profiles

The inherent biological activities of isolongifolol, which include antimicrobial, anti-inflammatory, and antioxidant properties, have spurred the development of new derivatives with enhanced or altered biological profiles. ontosight.ai By strategically modifying the isolongifolol structure, chemists aim to improve its potency, selectivity, and pharmacokinetic properties.

A significant area of research involves the synthesis of a wide range of isolongifolol derivatives, including homochiral and diastereomeric alcohols, amines, chlorohydrins, carboxylic acids, and phosphonic acids, along with their corresponding esters. researchgate.netacs.org These modifications can dramatically influence the biological activity of the parent compound. For example, a study on the biotransformation of (-)-isolongifolol (B75120) using the fungus Fusarium lini yielded new oxygenated derivatives. oaepublish.com One of these derivatives, 10-oxoisolongifolol, exhibited increased inhibitory potential against butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. oaepublish.com In contrast, another derivative, 10α-hydroxyisolongifolol, showed decreased activity. oaepublish.com This highlights the profound impact that subtle structural changes can have on biological function.

The exploration of isolongifolol derivatives extends to their potential as inhibitors of various enzymes. For instance, a library of 48 isolongifolol derivatives was synthesized and evaluated as inhibitors of the human UDP-glucuronosyltransferase (UGT) 2B7, an enzyme involved in the metabolism of various drugs and endogenous compounds. acs.orgresearchgate.net This research demonstrates the potential of isolongifolol as a scaffold for designing selective enzyme inhibitors. The development of such derivatives is a testament to the ongoing efforts to leverage the unique chemical space of natural products for therapeutic applications. nih.gov

Integration of Green Chemistry Principles in Synthesis

In recent years, there has been a growing emphasis on incorporating the principles of green chemistry into the synthesis of chemical compounds, and isolongifolol is no exception. imist.marasayanjournal.co.in Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

One of the key green chemistry approaches applied to isolongifolol synthesis is the use of biocatalysis and microbial transformations. oaepublish.comtubitak.gov.tr These methods often utilize enzymes or whole microorganisms to carry out chemical reactions under mild and environmentally benign conditions, such as in aqueous media at ambient temperature and neutral pH. nih.gov For example, the microbial transformation of isolongifolene (B72527) to isolongifolol using the fungus Glomerella cingulata is a notable example of a green synthetic route. This biocatalytic oxidation avoids the use of harsh and toxic oxidizing agents typically employed in traditional chemical synthesis.

Advanced Research Considerations

Exploration of Three-Dimensional (3D) Biological Space using Scaffold Libraries

The exploration of three-dimensional (3D) biological space is a critical frontier in modern drug discovery. Natural products, with their inherent structural complexity and stereochemical diversity, are exceptional starting points for this endeavor. Isolongifolol, with its rigid and intricate methanoazulene skeleton, serves as an excellent scaffold for building compound libraries that can probe underexplored regions of biological space. acs.org

The concept of "scaffold-based" or "fragment-based" drug discovery revolves around using a core molecular structure, like that of Isolongifolol, and systematically modifying it with various functional groups. thermofisher.comscielo.br This approach allows for the generation of a diverse library of compounds with varied physicochemical properties and spatial arrangements. By maintaining the core 3D structure of the natural product, these libraries are more likely to interact with biological targets in novel ways compared to flatter, more two-dimensional synthetic molecules. acs.orgnih.gov

Several strategies are employed to create these scaffold libraries. Diversity-oriented synthesis (DOS) is a powerful method for generating structurally diverse and complex molecules from a common starting material. scielo.br This can involve reactions that modify the core scaffold itself or attach a wide array of chemical fragments at different positions. The goal is to create a collection of molecules that covers a broad swath of "chemical space," increasing the probability of finding a "hit" against a specific biological target. scielo.bru-strasbg.fr

Chemoinformatic tools are instrumental in designing and analyzing these libraries. acs.orgresearchgate.net By computationally modeling the 3D structures of the derivatives, researchers can predict their potential interactions with proteins and other biological macromolecules. This allows for a more targeted and efficient approach to library synthesis and screening. acs.orgthermofisher.com The use of such focused screening libraries has been shown to yield substantially higher hit rates in identifying novel chemical entities with specific biological activities. thermofisher.com

The table below illustrates the types of scaffold libraries and their relevance in drug discovery.

Library TypeDescriptionRelevance to Isolongifolol
Natural Product-like Libraries Collections of synthetic compounds designed to mimic the structural features of natural products, such as high sp3 character and stereochemical complexity. lifechemicals.comotavachemicals.comIsolongifolol's scaffold can be a foundational element for creating libraries with enhanced 3D characteristics.
Fragment-Based Libraries Composed of low molecular weight compounds ("fragments") that can be screened for weak binding to a target. Hits can then be optimized into more potent leads. scielo.brFragments derived from the Isolongifolol core could identify novel binding pockets on biological targets.
Diversity-Oriented Synthesis (DOS) Libraries Generated to maximize structural diversity, often leading to compounds with novel and complex architectures. scielo.brApplying DOS principles to Isolongifolol could yield derivatives with unprecedented 3D shapes and biological activities.
3D-Biodiversity Libraries Curated collections of compounds with a high degree of three-dimensionality, designed to explore a wider range of biological interactions. chemdiv.comIsolongifolol and its derivatives would be prime candidates for inclusion in such libraries due to their inherent 3D nature.

Addressing Bioactivity Gaps and Understudied Mechanisms of Derivatives (e.g., Methyl Ether Derivatives)

While the parent compound, Isolongifolol, has been studied for various biological activities, including antimicrobial and anti-inflammatory effects, the bioactivities of many of its derivatives remain largely unexplored. This represents a significant "bioactivity gap" in our understanding of this class of compounds. A notable example is the methyl ether derivative of Isolongifolol. agriculturejournal.orgnih.gov Although identified in some natural sources and readily synthesized, its specific biological activities and mechanisms of action are not well-documented.

The investigation into the biological properties of Isolongifolol derivatives is crucial for several reasons. Chemical modification of the parent scaffold can lead to:

Enhanced Potency: Small structural changes can significantly improve the binding affinity of a compound to its biological target.

Altered Selectivity: Derivatives may exhibit a more targeted effect, reducing off-target interactions and potential side effects.

Novel Bioactivities: Modifications can unlock entirely new biological functions not observed in the parent compound.

Research into the derivatives of other sesquiterpenoids has revealed a wide array of pharmacological effects, including anticancer, antiviral, and neuroprotective activities. mdpi.commdpi.comnih.gov This suggests that a systematic evaluation of Isolongifolol derivatives could uncover a wealth of therapeutic potential.

The table below summarizes the known and potential bioactivities of Isolongifolol and its derivatives, highlighting the existing research gaps.

Compound/DerivativeKnown/Potential BioactivityResearch Status
Isolongifolol Antimicrobial, Anti-inflammatory, Antioxidant. Moderately Studied
Isolongifolol Methyl Ether UnknownUnderstudied.
Hydroxylated Derivatives Potential for altered potency and new biological activities. researchgate.netLimited Studies
Ester and Amide Derivatives Potential for improved pharmacokinetic properties and novel interactions.Largely Unexplored

Future research should focus on the systematic synthesis and biological screening of a diverse range of Isolongifolol derivatives. This should be coupled with detailed mechanistic studies to understand how these compounds exert their effects at the molecular level. Techniques such as high-throughput screening, cell-based assays, and "omics" technologies can be employed to rapidly assess the bioactivity of these compounds and identify their cellular targets. By addressing these bioactivity gaps, the full potential of the Isolongifolol scaffold in drug discovery can be realized.

Q & A

Q. What are the standard methodologies for isolating Isolongifolol from natural sources?

Isolongifolol is typically isolated via steam distillation or solvent extraction (e.g., hexane or ethanol) from plant matrices like Helichrysum species. To ensure reproducibility, document solvent-to-sample ratios, extraction durations, and temperature controls. Post-extraction, fractionation via column chromatography using silica gel or Sephadex LH-20 is recommended. Always validate purity using HPLC-UV or GC-MS .

Q. Which spectroscopic techniques are essential for characterizing Isolongifolol’s structural integrity?

High-resolution NMR (¹H, ¹³C, DEPT, and COSY) is critical for confirming stereochemistry and functional groups. Complement with FT-IR for bond vibration analysis and mass spectrometry (EI-MS or ESI-MS) for molecular weight validation. X-ray crystallography is advised for resolving ambiguous stereochemical configurations .

Q. What preclinical bioactivities of Isolongifolol are well-documented, and how should they be validated?

Reported activities include anti-inflammatory, antimicrobial, and neuroprotective effects. Validate these via dose-dependent in vitro assays (e.g., LPS-induced macrophage models for inflammation) with appropriate controls (e.g., COX-2 inhibitors). Include cytotoxicity assays (MTT or resazurin) to rule out false positives from cell death .

Q. How can researchers ensure sample purity in Isolongifolol pharmacological studies?

Employ orthogonal analytical methods: HPLC-DAD for quantifying major impurities (>95% purity threshold) and TLC for rapid screening. For chiral purity, use chiral-phase HPLC or circular dichroism (CD) spectroscopy. Document batch-specific certificates of analysis (CoA) with detailed chromatograms .

Q. What storage conditions preserve Isolongifolol’s stability during long-term studies?

Store in amber vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization is recommended for aqueous formulations .

Advanced Research Questions

Q. How should contradictory data on Isolongifolol’s bioactivity across cell lines be resolved?

Conduct systematic reviews with meta-analyses to identify confounding variables (e.g., cell passage number, serum concentration). Perform comparative studies under standardized conditions (e.g., ATCC-recommended media) and include isogenic cell lines to isolate genetic influences. Use Bayesian statistics to quantify uncertainty in effect sizes .

Q. What experimental designs optimize synthetic yield of Isolongifolol derivatives while minimizing side products?

Apply Design of Experiments (DoE) to test variables like catalyst loading, temperature, and solvent polarity. Monitor reaction progress via inline FT-IR or LC-MS. For stereoselective synthesis, use chiral catalysts (e.g., BINOL-derived ligands) and characterize intermediates with X-ray crystallography .

Q. How can in silico models predict Isolongifolol’s interactions with biological targets?

Use molecular docking (AutoDock Vina, Glide) to screen against target proteins (e.g., COX-2, NMDA receptors). Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Cross-reference results with SPR-based binding assays or ITC for thermodynamic validation .

Q. Which statistical approaches are robust for analyzing dose-response relationships in Isolongifolol toxicity studies?

Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-monotonic responses, use Bayesian hierarchical models or machine learning (random forests) to identify outlier mechanisms .

Q. How do extraction solvents impact Isolongifolol’s stereochemical integrity?

Compare polar (methanol) vs. nonpolar (hexane) solvents using chiral HPLC. For thermally labile compounds, prioritize low-temperature extraction (Soxhlet at 40°C). Validate stereochemical preservation via NOESY NMR or vibrational CD. Report enantiomeric excess (ee) in all studies .

Methodological Frameworks

  • Experimental Reproducibility : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation and adhere to journal-specific guidelines for data transparency (e.g., Beilstein Journal’s experimental section requirements) .
  • Data Contradictions : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies and isolate variables .
  • Ethical Compliance : For human cell line studies, obtain IRB approval and document consent protocols per institutional guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,7S,8R,9S)-3,3,7-Trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol
Reactant of Route 2
[(1R,2S,7S,8R,9S)-3,3,7-Trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.